Eg5 Inhibitor V, trans-24
Overview
Description
Mechanism of Action
Target of Action
Eg5 Inhibitor V, trans-24 primarily targets the kinesin spindle protein (Eg5) . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . It controls the segregation of the chromosomes in mitosis, making it a vital target for cancer treatment .
Mode of Action
This compound interacts with its target by binding to the novel allosteric pocket (α4/α6/L11) of the Eg5 protein . This interaction inhibits the ATPase activity of the Eg5 protein . The compound exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity .
Biochemical Pathways
The inhibition of Eg5 disrupts the formation of bipolar spindles, a crucial process in cell division . This disruption affects the segregation of chromosomes during mitosis . The compound’s action on Eg5 also impacts the PI3K/Akt signaling pathway, which is involved in various cellular processes, including cell growth and survival .
Result of Action
The inhibition of Eg5 by this compound results in the disruption of cell division, effectively halting the proliferation of cancer cells . In addition, the compound has been shown to induce a monoastral phenotype in HeLa cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific cellular environment, including the presence of other proteins and the state of the targeted cells
Biochemical Analysis
Biochemical Properties
Eg5 Inhibitor V, trans-24 interacts with the kinesin Eg5, a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . The inhibitor exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a monoastral spindle phenotype in HeLa cells . It also represses the proliferation of renal cell carcinoma both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the Eg5 protein, inhibiting its ATPase activity . This results in the arrest of mitotic cells in prometaphase, triggering the formation of monoastral spindles and leading to mitotic arrest that eventually causes apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits its optimal anti-proliferative activity in 72 hours . Cells treated with this inhibitor present a characteristic monoastral spindle phenotype in 24 hours and apoptotic cells in 48 hours .
Dosage Effects in Animal Models
In animal models, this compound effectively suppresses tumor growth in subcutaneous xenograft models
Metabolic Pathways
It is known that it interacts with the Eg5 protein, which plays a crucial role in mitosis .
Subcellular Localization
It is known to interact with the Eg5 protein, which plays a crucial role in mitosis
Preparation Methods
The synthesis of Eg5 Inhibitor V, trans-24 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving benzylamine and 3-hydroxybenzaldehyde.
Cyclization: The intermediate product undergoes cyclization to form the hexahydroimidazo[1,5-b]-β-carboline structure.
Functional group introduction: Specific functional groups are introduced to the core structure to enhance its inhibitory activity against Eg5
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Eg5 Inhibitor V, trans-24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, which may enhance or reduce its activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Eg5 Inhibitor V, trans-24 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of cell division in cancer cells, making it a potential anti-cancer agent
Cell Biology: The compound is used to investigate the role of Eg5 in mitosis and its effects on cell cycle progression.
Drug Development: This compound serves as a lead compound for developing new drugs targeting the kinesin Eg5 protein.
Comparison with Similar Compounds
Eg5 Inhibitor V, trans-24 is unique due to its high specificity and potency against the Eg5 protein. Similar compounds include:
S-trityl-L-Cysteine: Another potent Eg5 inhibitor with a different mechanism of action.
HR22C16: A less potent Eg5 inhibitor compared to trans-24.
Paprotrain: An inhibitor of the ATPase activity of MKLP-2, another kinesin motor protein.
This compound stands out due to its enhanced potency and specificity, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKINRKWPYVMSZ-LADGPHEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468490 | |
Record name | Eg5 Inhibitor V, trans-24 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869304-55-2 | |
Record name | Eg5 Inhibitor V, trans-24 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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